![molecular formula C9H11NOS B2425029 N-[(Thiophen-2-yl)methyl]cyclopropancarboxamid CAS No. 545385-20-4](/img/structure/B2425029.png)
N-[(Thiophen-2-yl)methyl]cyclopropancarboxamid
Übersicht
Beschreibung
“N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is a compound with the molecular formula C9H11NOS. It is a derivative of thiophene, a five-membered heterocyclic compound that contains sulfur . Thiophene derivatives have been the focus of many scientists due to their potential as biologically active compounds .
Synthesis Analysis
Thiophene derivatives can be synthesized through various methods, including the Gewald reaction . This reaction involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .
Molecular Structure Analysis
The molecular structure of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” consists of a thiophene ring attached to a cyclopropane ring via a methylene bridge. The cyclopropane ring is also attached to a carboxamide group.
Chemical Reactions Analysis
Thiophene derivatives, including “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide”, can undergo various chemical reactions. For instance, substrates containing 2,3-diaryl cyclopropanes can participate in Gewald-type ring-opening reactions with elemental sulfur in N, N-dimethylformamide in the presence of morpholine as the base to produce polysubstituted 2-aminothiophenes .
Physical And Chemical Properties Analysis
The molecular weight of “N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide” is 181.25. Other physical and chemical properties are not specified in the search results.
Wirkmechanismus
Target of Action
N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is a compound that belongs to the class of thiophene-based analogs . Thiophene derivatives have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . .
Mode of Action
Thiophene derivatives are known to interact with various biological targets, leading to a range of biological effects .
Biochemical Pathways
Thiophene derivatives have been shown to interact with a variety of biochemical pathways, leading to their diverse biological effects .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological effects, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is its versatility in various research applications. Its unique chemical structure and properties make it a promising candidate for drug development and other research fields. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many potential future directions for research on N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide. Some of these include:
1. Further studies to fully understand its mechanism of action and potential therapeutic applications.
2. Development of new methods for synthesizing N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide and other related compounds.
3. Investigation of its potential applications in agriculture and environmental science.
4. Studies on its potential toxicity and safety in humans and animals.
5. Development of new drug candidates based on the chemical structure of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide.
In conclusion, N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide is a promising compound with potential applications in medicine and biotechnology. Its unique chemical structure and properties make it a versatile candidate for drug development and other research fields. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesemethoden
The synthesis of N-[(thiophen-2-yl)methyl]cyclopropanecarboxamide involves the reaction of cyclopropanecarboxylic acid with thiophen-2-ylmethanamine in the presence of a catalyst. The resulting compound is then purified through various techniques such as chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie
Thiophen und seine substituierten Derivate, einschließlich „N-[(Thiophen-2-yl)methyl]cyclopropancarboxamid“, sind eine sehr wichtige Klasse heterocyclischer Verbindungen, die interessante Anwendungen im Bereich der medizinischen Chemie aufweisen . Es wurde berichtet, dass sie eine breite Palette therapeutischer Eigenschaften mit vielfältigen Anwendungen in der medizinischen Chemie besitzen .
Anti-inflammatorische Eigenschaften
Diese Verbindungen haben sich als wirksame Medikamente im gegenwärtigen jeweiligen Krankheitsbild erwiesen. Sie sind bemerkenswert wirksame Verbindungen sowohl in Bezug auf ihre biologischen und physiologischen Funktionen, wie z. B. die entzündungshemmende Wirkung .
Antipsychotische Eigenschaften
“this compound” soll antipsychotische Eigenschaften besitzen .
Antiarrhythmische Eigenschaften
Es wurde auch berichtet, dass diese Verbindung antiarrhythmische Eigenschaften besitzt .
Angstlösende Eigenschaften
“this compound” soll angstlösende Eigenschaften besitzen .
Fungizide Aktivität
Eine Reihe neuer „N-(Thiophen-2-yl)nicotinamid“-Derivate wurde durch Spleißen des stickstoffhaltigen Heterocyclus des natürlichen Moleküls Nicotinsäure und des schwefelhaltigen Heterocyclus Thiophens entwickelt und synthetisiert . Die Ergebnisse der In-vivo-Bioassays aller Verbindungen gegen Gurken-Falschen Mehltau (CDM, Pseudoperonospora cubensis (Berk. et Curt.) Rostov.) in einem Gewächshaus zeigten, dass diese Verbindungen ausgezeichnete fungizide Aktivitäten zeigten .
Industrielle Chemie
Thiophenderivate werden in der industriellen Chemie als Korrosionsinhibitoren verwendet .
Materialwissenschaft
Thiophen-vermittelte Moleküle spielen eine herausragende Rolle in der Weiterentwicklung organischer Halbleiter , organischen Feldeffekttransistoren (OFETs) und bei der Herstellung organischer Leuchtdioden (OLEDs) .
Eigenschaften
IUPAC Name |
N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NOS/c11-9(7-3-4-7)10-6-8-2-1-5-12-8/h1-2,5,7H,3-4,6H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOFXURIEGZCGDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NCC2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401330804 | |
| Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827620 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
545385-20-4 | |
| Record name | N-(thiophen-2-ylmethyl)cyclopropanecarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401330804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3,5-dimethylphenyl)-1-(4-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)
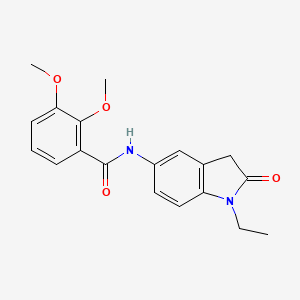
![ethyl 3-[2-(2,4-dimethylbenzoyl)-6-fluoro-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2424949.png)

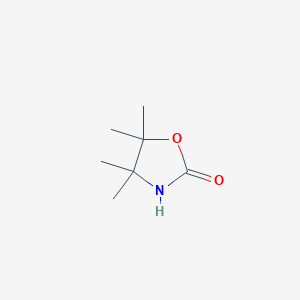
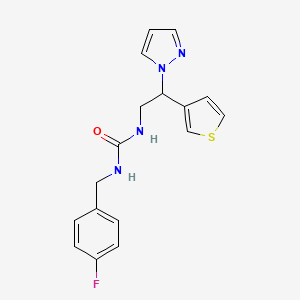
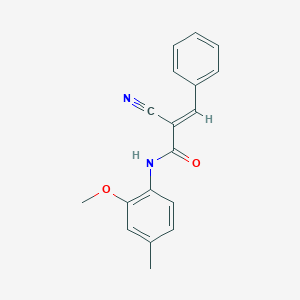
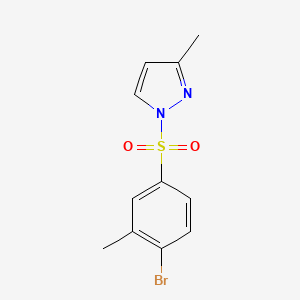


![N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}phenyl)pyridine-3-carboxamide](/img/structure/B2424963.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acrylamide](/img/structure/B2424967.png)

![1-(3,4,8,9-tetrahydro-1H-cyclopenta[3,4]pyrazolo[1,5-a]pyrazin-2(7H)-yl)-2-(4-(trifluoromethyl)phenyl)ethanone](/img/structure/B2424969.png)